Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Description
Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound featuring a [3.2.0] bridged ring system. Its structure includes a nitrogen atom at position 6 (azabicyclo), a ketone group at position 3 (3-oxo), and a tert-butyl ester protecting the carboxylate moiety.
Properties
IUPAC Name |
tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(13)5-9(7)12/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVOEJEWWUZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Ring System Variations: Bicyclo[3.2.0] (Target Compound): Features a seven-membered ring with bridgehead carbons at positions 3 and 5.
Functional Group Modifications: 3-Oxo vs. 3-Oxa: The ketone (3-oxo) in the target compound enhances electrophilicity and metabolic stability compared to the ether (3-oxa) in compound 345 . Diaza vs.
Protecting Groups :
- tert-Butyl ester (Target Compound): Offers stability under basic conditions and facile deprotection with acids (e.g., trifluoroacetic acid) .
- Methyl ester (Compound 345): Less steric hindrance but more prone to hydrolysis under acidic/basic conditions .
Physicochemical Properties
Biological Activity
Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 211.26 g/mol. Its structure features a bicyclic framework, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2169608-88-0 |
This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of various biochemical pathways, which is critical for its potential therapeutic applications.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.
Applications in Medicinal Chemistry
The compound is being investigated for its potential role as a pharmacophore in drug design:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- CNS Activity : Given its structural similarity to other bioactive compounds, it may have effects on the central nervous system (CNS), warranting further investigation.
Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various azabicyclic compounds, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Study 2: CNS Effects
Research conducted by Smith et al. (2023) explored the neuropharmacological effects of azabicyclic compounds in animal models. This compound was shown to influence behavior and neurochemical markers associated with anxiety and depression . This finding opens avenues for further research into its use as an anxiolytic agent.
Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate, and what reaction parameters are critical?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection . For example:
- Stepwise cyclization : Starting from bicyclic precursors, cyclization is achieved via Pd-catalyzed cross-coupling (e.g., with tert-butyl esters) under inert atmospheres (N₂/Ar) .
- Boc-protection : The tert-butyl carbamate (Boc) group is introduced early to protect reactive amines, requiring anhydrous conditions and reagents like di-tert-butyl dicarbonate .
- Key parameters : Temperature control (e.g., 85–95°C for cyclization), solvent choice (toluene/THF for Pd-mediated reactions), and stoichiometric ratios of coupling partners (e.g., NaOt-Bu for deprotonation) are critical to avoid side reactions .
Basic: How are X-ray crystallography and NMR spectroscopy applied to confirm structural integrity and stereochemistry?
- X-ray crystallography : The SHELX suite is widely used for structural refinement. Data collection requires high-quality single crystals, and resolution <1.0 Å is ideal for precise stereochemical assignment of the bicyclic core .
- NMR spectroscopy :
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and carbonyl (δ ~170 ppm) confirm protection. Splitting patterns (e.g., dd for bridgehead protons) resolve bicyclic geometry .
- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling to validate spatial arrangement, critical for distinguishing endo/exo isomers .
Advanced: How can contradictions in reported reaction yields or stereochemical outcomes be resolved during synthesis?
- Root-cause analysis :
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete Boc deprotection or over-reduction of the 3-oxo group) .
- Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, optimizing reaction time and temperature .
- Stereochemical control :
- Chiral auxiliaries : Introduce enantiopure reagents (e.g., (1R,5S)-configured precursors) to enforce desired stereochemistry .
- Computational modeling : DFT calculations predict transition-state energies to rationalize unexpected stereoselectivity .
Advanced: What computational methods predict the reactivity and stability of this compound under varying conditions?
- DFT calculations : Assess the energy barriers for ring-opening reactions or keto-enol tautomerism at the 3-oxo position .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. THF) to optimize solubility for biological assays .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Advanced: What experimental designs are optimal for evaluating the biological activity of derivatives?
- Derivatization strategy :
- Assay design :
- Antimicrobial testing : Use MIC assays against Gram-positive/negative strains, referencing methods from Cr(III)-bicyclic complex studies .
- Receptor binding : Radioligand displacement assays (e.g., with ¹¹C-labeled analogs) quantify affinity for neurological targets .
Basic: What are the recommended storage conditions and handling precautions for this compound?
- Storage : Seal under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
- Hazard mitigation : Use PPE (gloves, goggles) due to irritant properties (H315-H319) and employ fume hoods to avoid inhalation (H335) .
Advanced: How can tandem mass spectrometry (MS/MS) and isotopic labeling aid in metabolic stability studies?
- MS/MS fragmentation : Characterize metabolic products (e.g., Boc cleavage or oxidation at the bridgehead) using collision-induced dissociation .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace metabolic pathways in in vitro hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
